molecular formula C16H16N4OS B2638082 1-phenyl-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea CAS No. 2034283-08-2

1-phenyl-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea

Cat. No.: B2638082
CAS No.: 2034283-08-2
M. Wt: 312.39
InChI Key: PXBCEKVGAOADEP-UHFFFAOYSA-N
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Description

1-phenyl-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea is a complex organic compound that belongs to the class of urea derivatives This compound features a unique structure that includes a phenyl group, a thiophene ring, and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.

    Introduction of the thiophene ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.

    Formation of the urea linkage: The final step involves the reaction of the intermediate with an isocyanate or a carbodiimide to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of a nitro group can yield an amine derivative.

Scientific Research Applications

1-phenyl-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea has several scientific research applications, including:

    Medicinal Chemistry: This compound has been studied for its potential anticancer activity.

    Material Science: The unique structural features of this compound make it a potential candidate for the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It can be used as a probe to study biological processes involving urea derivatives and their interactions with proteins and enzymes.

Mechanism of Action

The mechanism of action of 1-phenyl-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, this compound is believed to inhibit key enzymes involved in cell division and proliferation. The exact molecular targets and pathways may vary depending on the specific cancer cell line and the presence of other interacting molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-phenyl-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea is unique due to its specific combination of a phenyl group, a thiophene ring, and a pyrazole moiety

Properties

IUPAC Name

1-phenyl-3-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS/c21-16(18-14-4-2-1-3-5-14)17-8-10-20-9-6-15(19-20)13-7-11-22-12-13/h1-7,9,11-12H,8,10H2,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXBCEKVGAOADEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCCN2C=CC(=N2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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